Bottromycin A2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

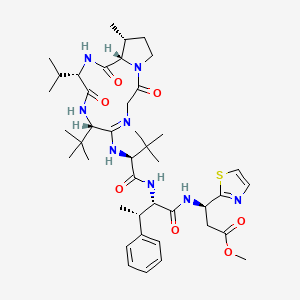

IUPAC Name |

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-XZNJZDOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028185 | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15005-62-6 | |

| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Intricate Mechanism of Bottromycin A2: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of existing and recent research reveals the sophisticated and unique mechanism of action of Bottromycin A2, a potent cyclic peptide antibiotic. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing its molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

This compound has demonstrated significant activity against problematic Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a molecule of considerable interest for novel antibiotic development.[1][2] Its mechanism, which has been the subject of investigation for decades, has recently been illuminated with unprecedented detail, revealing a novel mode of action that sets it apart from clinically used antibiotics.

Core Mechanism: Context-Specific Ribosome Stalling

This compound inhibits bacterial protein synthesis by targeting the ribosome.[1][3][4][5] Early studies correctly identified the 50S ribosomal subunit as the primary target, with the antibiotic interfering with the aminoacyl-tRNA (aa-tRNA) binding at the A-site.[1][5][6][7][8] However, recent groundbreaking research has redefined this understanding, demonstrating that this compound's inhibitory action is not a simple blockade of the A-site.

Instead, this compound employs a highly specific, context-dependent mechanism. It induces ribosome stalling, but only when a glycine codon is present in the A-site.[3][9][10] This specificity is a unique characteristic among known ribosome-targeting antibiotics.

The stalling is a result of this compound trapping the ternary complex, which consists of the elongation factor Tu (EF-Tu), GTP, and the glycine-charged tRNA (Gly-tRNAGly), on the ribosome.[3][9][10] This action prevents the proper accommodation of the Gly-tRNAGly into the peptidyl transferase center of the ribosome, thereby completely halting peptide bond formation.[3][9][10] It is hypothesized that this compound binds at the interface of EF-Tu's domains I and II, sterically hindering the conformational changes required for EF-Tu to dissociate from the ribosome after GTP hydrolysis. This novel mechanism of immobilizing a specific ternary complex on the ribosome represents a new paradigm in translation inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Organism/System | Reference |

| IC50 (in vitro translation) | 6.4 ± 0.8 µM | E. coli PURExpress system | [3][9] |

| IC50 (in vitro translation, this compound carboxylic acid) | 13.4 ± 2.0 µM | E. coli PURExpress system | [3][9] |

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | FDA209P | 1 | [11] |

| Staphylococcus aureus | Smith | 1 | [11] |

| MRSA | HH-1 | 1 | [11] |

| MRSA | 92-1191 | 2 | [11] |

| VRE | NCTC12201 | 1 | [11] |

| VRE | NCTC12203 | 0.5 | [11] |

| Mycoplasma | 0.001–0.01 | [1] |

Visualizing the Mechanism and Experimental Workflows

To better illustrate the complex interactions and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action.

Caption: Experimental workflow for toe-printing analysis.

Detailed Experimental Protocols

A cornerstone of the recent discoveries in this compound's mechanism of action is the use of advanced molecular biology techniques. Below are the detailed methodologies for the key experiments cited.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

-

System: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs), which is a reconstituted E. coli system with purified components.

-

Reporter: A plasmid encoding a reporter protein, such as Firefly Luciferase (Fluc), under the control of a T7 promoter.

-

Procedure:

-

Assemble the PURExpress reaction mixture according to the manufacturer's protocol, including the reporter plasmid.

-

Add varying concentrations of this compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO). A control reaction with solvent only is essential.

-

Incubate the reactions at 37°C.

-

Monitor the synthesis of the reporter protein over time. For Luciferase, this is achieved by measuring luminescence after the addition of luciferin substrate.

-

The rate of protein synthesis is determined from the slope of the luminescence signal over time.

-

The IC50 value is calculated by plotting the synthesis rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3][9]

-

Toe-Printing Assay

This technique is used to map the precise location of a stalled ribosome on an mRNA transcript.

-

Template Preparation: A linear DNA template is generated by PCR. This template contains a T7 promoter, a ribosomal binding site, a coding sequence of interest (including codons expected to cause stalling), and a primer binding site downstream of the coding sequence.

-

In Vitro Translation: The DNA template is used in an in vitro translation system (e.g., PURExpress) in the presence or absence of this compound.

-

Ribosome Stalling: If this compound causes stalling, a population of ribosomes will be arrested at a specific position on the mRNA transcribed from the DNA template.

-

Primer Extension: A radiolabeled (e.g., 32P) or fluorescently labeled DNA primer, complementary to the 3' end of the mRNA, is added to the reaction along with a reverse transcriptase. The reverse transcriptase synthesizes a complementary DNA (cDNA) strand, starting from the primer.

-

Toeprint Formation: The reverse transcriptase is blocked by the stalled ribosome, leading to the generation of a truncated cDNA product of a specific length. This product is known as the "toeprint."

-

Analysis: The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis. The size of the toeprint band, determined by running a sequencing ladder alongside, indicates the precise location of the ribosome stall site on the mRNA.[3][12]

High-Throughput Toe-Printing with Deep Sequencing (Toe-Seq)

This powerful method allows for the unbiased, genome-wide identification of ribosome stalling sequences induced by an antibiotic.

-

Library Preparation: A complex library of DNA templates is generated. Each template contains a T7 promoter, a 5' untranslated region (UTR), a start codon, a stretch of randomized nucleotides, a constant 3' coding region, a 3' UTR, and a unique barcode.

-

In Vitro Translation and Stalling: The entire library is transcribed and translated in vitro in the presence of this compound.

-

Primer Extension and Sequencing: A primer extension reaction is performed as in the standard toe-printing assay. The resulting cDNA "toeprints" are then subjected to high-throughput sequencing.

-

Data Analysis: The sequencing reads are analyzed to:

-

Map the 3' end of each read to determine the ribosome stalling position.

-

Use the barcode to associate each stall site with its corresponding randomized mRNA sequence.

-

This allows for the identification of specific codon or sequence motifs that are enriched at the stall sites, revealing the context-specificity of the antibiotic's action.[3][10]

-

Conclusion and Future Directions

The mechanism of action of this compound is a remarkable example of highly specific and targeted inhibition of bacterial translation. Its unique ability to induce ribosome stalling at glycine codons by trapping the ternary complex opens new avenues for antibiotic design and development. The lack of cross-resistance with existing A-site targeting antibiotics further underscores its potential as a lead compound for a new class of antibacterial agents.[1][3]

Future research will likely focus on obtaining a high-resolution structure of the this compound-ribosome-ternary complex through techniques like cryo-electron microscopy. Such a structure would provide atomic-level details of the interactions and pave the way for structure-based drug design to improve the potency, spectrum, and pharmacokinetic properties of this promising antibiotic.

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. This compound | Bacterial | 15005-62-6 | Invivochem [invivochem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]

- 12. biorxiv.org [biorxiv.org]

The Discovery and Isolation of Bottromycin A2: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a potent macrocyclic peptide antibiotic, first discovered in 1957 from the fermentation broth of Streptomyces bottropensis.[1] It belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products renowned for their complex structures and significant biological activities.[2] this compound has garnered considerable interest within the scientific community due to its unique structural features, including a rare macrocyclic amidine linkage, and its promising activity against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Streptomyces.

Discovery and Biosynthesis

The journey of this compound began with its initial isolation from Streptomyces bottropensis.[1] Subsequent research has also identified other Streptomyces species, including the plant pathogen Streptomyces scabies, as producers of this antibiotic.[2] The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide, BtmD, which then undergoes a series of enzymatic modifications.[5] Key enzymes encoded by the btm gene cluster are responsible for these transformations, which include methylation, macrocyclization through an amidine bond formation, and epimerization.[5][6]

Signaling Pathways and Regulation

The production of this compound is known to be produced in low yields, often below 1 mg/L in wild-type strains, which has prompted research into the regulatory mechanisms governing its biosynthesis.[2] Understanding these pathways is crucial for developing strategies to enhance production titers for research and potential clinical applications.

Experimental Protocols

This section details the experimental procedures for the cultivation of Streptomyces and the subsequent isolation and purification of this compound.

Materials and Media

-

Microorganism: Streptomyces bottropensis or Streptomyces scabies

-

GYM Medium: 4 g/L Glucose, 4 g/L Yeast Extract, 10 g/L Malt Extract.[2]

-

Bottromycin Production Medium (BPM): 10 g/L Glucose, 15 g/L Soluble Starch, 5 g/L Yeast Extract, 10 g/L Soy Flour, 5 g/L NaCl, 3 g/L CaCO₃.[2]

-

YMPGv Medium: Yeast Extract, Malt Extract, Peptone, Glucose, supplemented with 0.2% valine.

-

Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC grade), Formic Acid (LC-MS grade)

-

Chromatography Resins: Solid-phase extraction (SPE) sorbent, Reversed-phase C18 silica gel

Fermentation of Streptomyces

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as GYM, with spores or a mycelial suspension of the Streptomyces strain. The culture is incubated at 28-30°C with shaking until sufficient growth is achieved.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium, such as BPM or YMPGv. The production culture is incubated for 5-7 days at 28-30°C with vigorous shaking to ensure adequate aeration.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

-

Extraction of Culture Broth:

-

After fermentation, the culture broth is separated from the mycelial mass by centrifugation or filtration.

-

The supernatant is then extracted with an equal volume of an organic solvent such as ethyl acetate or methanol.[2][7] The extraction is typically performed by vigorous shaking in a separatory funnel, followed by separation of the organic layer. This step is repeated to maximize the recovery of the target compound.

-

-

Solid-Phase Extraction (SPE):

-

The crude extract is concentrated under reduced pressure and then subjected to solid-phase extraction.

-

A suitable sorbent, such as LPS-500-H, is used.[7] The column is washed, and the sample is loaded. Elution is performed using a stepwise gradient of an appropriate solvent system, for example, water-acetonitrile mixtures.[7] Fractions are collected and tested for activity.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The active fractions from SPE are pooled, concentrated, and further purified by RP-HPLC.

-

A C18 column (e.g., Phenomenex Kinetex 2.6 µm XB-C18, 50 mm × 2.1 mm) is commonly used.[2]

-

A linear gradient of acetonitrile in water with 0.1% formic acid is employed as the mobile phase. A typical gradient might be 5% to 95% acetonitrile over a set period.[2]

-

The flow rate is maintained, for instance, at 0.6 mL/min.[2] The eluate is monitored by UV detection, and fractions corresponding to the this compound peak are collected.

-

Data Presentation

The purification of this compound can be monitored at each step to assess the yield and purity. The following table provides a hypothetical representation of a purification summary.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 10,000 | 50,000 | 5 | 100 | 1 |

| Solid-Phase Extraction | 1,000 | 40,000 | 40 | 80 | 8 |

| RP-HPLC | 50 | 30,000 | 600 | 60 | 120 |

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using various analytical techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the detailed structural elucidation of the molecule.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Key steps in the biosynthetic pathway of this compound.

Conclusion

The discovery and ongoing research into this compound highlight the vast potential of natural products in addressing the challenge of antimicrobial resistance. The detailed methodologies and understanding of its biosynthesis provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development. Further optimization of fermentation and purification processes, guided by a deeper understanding of the regulatory networks, will be crucial for unlocking the full therapeutic potential of this remarkable antibiotic.

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Bacterial | 15005-62-6 | Invivochem [invivochem.com]

- 5. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Complex Antibiotic: A Technical Guide to the Structure Elucidation and Stereochemistry of Bottromycin A2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the challenging journey to elucidate the intricate structure and define the precise stereochemistry of bottromycin A2, a potent antibiotic with a unique mode of action. This document details the historical progression of its structural assignment, the definitive confirmation through total synthesis, and the key experimental methodologies that were pivotal in this scientific endeavor.

Introduction: The Enigmatic this compound

First isolated in 1957 from Streptomyces bottropensis, this compound has long been recognized for its significant antibacterial activity, particularly against problematic Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its complex and unusual peptidic structure, however, presented a formidable challenge to chemists for over five decades, leading to a series of structural revisions.[1] The definitive structure, confirmed by total synthesis in 2009, revealed a highly modified heptapeptide featuring a unique N-terminal four-amino acid macrocycle formed via an amidine linkage, several C-methylated residues, a D-aspartate, and a C-terminal thiazole.[1][3] This guide will delve into the technical details of how this complex molecular architecture was ultimately pieced together.

A Long and Winding Road: The History of Structure Elucidation

The path to the correct structure of this compound was fraught with challenges, with several incorrect structures being proposed over the years. The initial structural studies in the late 1950s and 1960s correctly identified some of the amino acid components but struggled with the nature of the macrocyclic core and the stereochemistry of its constituents.[1] A significant breakthrough came in 1983 when Schipper proposed the presence of the unusual amidine linkage.[4] However, it was the unambiguous total synthesis by Shimamura and colleagues in 2009 that finally established the correct connectivity and, crucially, the stereochemistry of all chiral centers.[3][5]

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. Bottromycin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]

- 5. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Potency: A Technical Guide to the Bottromycin A2 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2, a potent ribosomally synthesized and post-translationally modified peptide (RiPP), has garnered significant interest within the scientific community due to its potent antimicrobial activity against multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its unique mode of action, targeting the A-site of the bacterial 50S ribosome, presents a promising avenue for the development of novel antibiotics.[2] The biosynthesis of this complex natural product is orchestrated by a dedicated biosynthetic gene cluster (btm), which encodes a fascinating array of enzymes responsible for a series of intricate post-translational modifications. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, detailing the genetic architecture, the enzymatic cascade, and the experimental methodologies employed in its characterization.

The Bottromycin Biosynthetic Gene Cluster: Genetic Organization and Function

The bottromycin biosynthetic gene cluster (btm) is typically organized into two divergently transcribed operons.[3] The cluster houses the precursor peptide gene, btmD (botA in some nomenclatures), which is uniquely characterized by a C-terminal "follower" peptide, as opposed to the more common N-terminal leader peptide found in most RiPPs.[4][5] This follower peptide is crucial for the recognition and recruitment of the modifying enzymes to the N-terminal core peptide that ultimately becomes this compound. The btm cluster also contains genes encoding radical SAM methyltransferases, YcaO-domain proteins, a cytochrome P450 enzyme, an α/β-hydrolase fold epimerase, and other tailoring enzymes, as well as regulatory and transport proteins.

Quantitative Data on the this compound Biosynthetic Gene Cluster

The following table summarizes the genes within the this compound biosynthetic gene cluster from Streptomyces sp. BC16019, their corresponding protein products, and their proposed functions.

| Gene | Protein Product | Size (amino acids) | Proposed Function[6] |

| botP | BotP | 487 | M17 family aminopeptidase, removes N-terminal methionine from the precursor peptide. |

| botRMT1 | BotRMT1 | 359 | Radical SAM methyltransferase, responsible for β-methylation of a valine residue. |

| botA | BotA (BtmD) | 43 | Precursor peptide containing the core peptide (GPVVVFDC) and a C-terminal follower peptide. |

| botC | BotC | 393 | YcaO-domain protein, catalyzes the ATP-dependent cyclodehydration of the C-terminal cysteine to a thiazoline ring. |

| botCD | BotCD | 411 | YcaO-domain protein, involved in the formation of the unique macrocyclic amidine linkage. |

| botRMT2 | BotRMT2 | 643 | Radical SAM methyltransferase, responsible for β-methylation of proline and phenylalanine residues. |

| botH | BotH | 239 | α/β-hydrolase fold enzyme, functions as an aspartate epimerase, converting L-Asp to D-Asp. |

| botAH | BotAH | 251 | Amidohydrolase, involved in the processing of the macrocyclic intermediate. |

| botCYP | BotCYP | 399 | Cytochrome P450 enzyme, catalyzes the oxidative decarboxylation of the thiazoline to a thiazole. |

| botOMT | BotOMT | 269 | O-methyltransferase, responsible for the final O-methylation of the aspartate residue. |

| botK | BotK | 421 | MFS-family transporter, likely involved in the export of bottromycin. |

| botR | BotR | - | Putative regulatory protein. |

| botG | BotG | - | Hydrolase-like protein. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process involving a cascade of enzymatic modifications to the precursor peptide, BotA. The proposed pathway, elucidated through a combination of genetic, metabolomic, and in vitro biochemical studies, is a remarkable example of nature's ability to generate structural diversity.[7]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the Bottromycin Biosynthetic Gene Cluster

The expression of the bottromycin gene cluster is tightly regulated to ensure efficient production of the antibiotic. A key regulatory feature is the presence of an internal transcriptional start site (TSS) that specifically enhances the transcription of the precursor peptide gene, btmD.[2][8] This mechanism allows for a higher stoichiometric production of the precursor peptide substrate relative to the catalytic enzymes, a common strategy in RiPP biosynthesis. Additionally, a cluster-situated modulator, BtmL, has been identified, which specifically affects the expression of btmD.[2]

The following diagram illustrates the regulatory logic of the bottromycin gene cluster.

Caption: Regulatory elements of the bottromycin gene cluster.

Experimental Protocols

The elucidation of the bottromycin biosynthetic pathway has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Gene Deletion and Complementation in Streptomyces

Objective: To investigate the function of individual genes within the btm cluster.

Methodology:

-

Construct Design: A gene replacement cassette is constructed containing flanking regions of the target gene and a selectable marker (e.g., an apramycin resistance cassette).

-

Vector Construction: The cassette is cloned into a conjugative E. coli-Streptomyces shuttle vector (e.g., pKC1139).

-

Conjugation: The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to the recipient Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover mutants, where the target gene has been replaced by the resistance cassette, are identified by screening for the desired antibiotic resistance and sensitivity to the vector's antibiotic marker.

-

Verification: Gene deletion is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Complementation: For complementation studies, the wild-type gene is cloned into an integrative vector (e.g., pSET152) and introduced into the mutant strain.

Heterologous Expression and Production Analysis

Objective: To produce bottromycin and its analogs in a heterologous host and to analyze the produced metabolites.

Methodology:

-

Host Strain: A suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, is chosen.

-

Vector Construction: The entire btm gene cluster is cloned into an integrative expression vector.

-

Transformation: The expression vector is introduced into the heterologous host.

-

Fermentation: The recombinant strain is cultivated in a suitable production medium.

-

Metabolite Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate or butanol).

-

LC-MS Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to detect and quantify bottromycin production. Comparison with an authentic standard of this compound is used for confirmation.

In Vitro Enzymatic Assays

Objective: To characterize the function and substrate specificity of individual biosynthetic enzymes.

Methodology:

-

Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The recombinant protein, often with a His-tag, is purified using affinity chromatography.

-

Substrate Synthesis: The peptide substrate (e.g., the BotA precursor peptide or a modified intermediate) is chemically synthesized or produced recombinantly.

-

Enzyme Reaction: The purified enzyme and substrate are incubated in a suitable reaction buffer containing any necessary cofactors (e.g., ATP, S-adenosylmethionine, metal ions).

-

Reaction Quenching: The reaction is stopped at various time points by adding an acid or organic solvent.

-

Product Analysis: The reaction mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or LC-MS to detect the formation of the product by observing the expected mass shift.

The following diagram illustrates a general workflow for the in vitro characterization of a bottromycin biosynthetic enzyme.

Caption: General workflow for in vitro enzyme characterization.

Conclusion

The biosynthetic gene cluster of this compound represents a rich source of novel enzymatic machinery and a testament to the intricate chemistry of natural product biosynthesis. A thorough understanding of this gene cluster, from its genetic organization and regulation to the function of its encoded enzymes, is paramount for harnessing its potential. The detailed methodologies provided in this guide offer a framework for researchers to further explore and engineer this fascinating biosynthetic pathway, with the ultimate goal of developing new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. BGC0000468 [mibig.secondarymetabolites.org]

- 2. Dissecting Bottromycin Biosynthesis Using Comparative Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural investigation of ribosomally synthesized natural products by hypothetical structure enumeration and evaluation using tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic biotechnology to study and engineer ribosomal bottromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 8. Frontiers | Transcriptional Response of Streptomyces coelicolor to Rapid Chromosome Relaxation or Long-Term Supercoiling Imbalance [frontiersin.org]

In-Depth Technical Guide: Antibacterial Spectrum of Bottromycin A2 against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Bottromycin A2, a potent macrocyclic peptide antibiotic, against a range of clinically significant Gram-positive bacteria. This compound demonstrates notable efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a compound of significant interest for further drug development.[1][2][3][4] This document details its antibacterial spectrum through quantitative data, outlines the experimental protocols for determining its activity, and visualizes its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus FDA209P | 2 | [1] | |

| Staphylococcus aureus Smith | 1 | [1] | |

| Staphylococcus aureus MRSA HH-1 | Methicillin-Resistant | 2 | [1] |

| Staphylococcus aureus MRSA 92-1191 | Methicillin-Resistant | 1 | [1] |

| Enterococcus faecalis NCTC12201 | Vancomycin-Resistant | 1 | [1] |

| Enterococcus faecalis NCTC12203 | Vancomycin-Resistant | 0.5 | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to assess the antibacterial activity of this compound is crucial for the replication and validation of experimental findings.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][6][7][8]

Materials:

-

This compound stock solution (e.g., 20 mM in 50% DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Bacterial inoculum suspension (adjusted to a 0.5 McFarland standard)

-

Sterile diluent (e.g., broth medium)

-

Incubator (37°C)

-

Microplate reader (for measuring optical density at 600 nm, OD₆₀₀)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a working solution of this compound by diluting the stock solution in the broth medium.

-

In a 96-well plate, perform two-fold serial dilutions of the this compound working solution to achieve a range of desired concentrations. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of that volume to subsequent wells containing fresh broth.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium, prepare a suspension in the broth medium and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest antibiotic concentration at which a significant inhibition of growth is observed compared to the positive control.

-

Visualized Experimental Workflow and Mechanism of Action

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration of this compound.

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Bacterial | 15005-62-6 | Invivochem [invivochem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Activity of Bottromycin A2 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide antibiotic with a unique macrocyclic structure.[1] It has demonstrated significant promise as an antimicrobial agent, exhibiting potent activity against several clinically important drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3][4] The mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit, is distinct from many currently used antibiotics, making cross-resistance unlikely.[2][5] This document provides a comprehensive overview of the in vitro activity of this compound against MRSA strains, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflow.

Quantitative In Vitro Activity Data

The antimicrobial efficacy of this compound against various MRSA and other S. aureus strains has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The data compiled from multiple studies are presented below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against S. aureus Strains

| Strain Designation | Resistance Profile | Reported MIC (µg/mL) | Reported MIC (µM) |

| MRSA | Methicillin-Resistant | 1.0[2] | 1.2[3] |

| MRSA HH-1 | Methicillin-Resistant | 1.0[4] | Not Reported |

| MRSA 92-1191 | Methicillin-Resistant | 2.0[4] | Not Reported |

| S. aureus FDA209P | Methicillin-Susceptible | 1.0[4] | Not Reported |

| S. aureus Smith | Methicillin-Susceptible | 1.0[4] | Not Reported |

Note: The molecular weight of this compound is approximately 823.07 g/mol .[4] The reported MIC of 1.2 µM is equivalent to ~0.99 µg/mL.

Mechanism of Action

This compound inhibits bacterial protein synthesis through a novel mechanism.[2][6] It specifically targets the 50S subunit of the prokaryotic ribosome.[2][3]

Ribosomal A-Site Blockade

The primary mode of action is the binding of this compound to the aminoacyl-tRNA binding site (A-site) of the ribosome.[4][5] This interaction physically obstructs the entry and binding of aminoacyl-tRNA, which is a critical step in polypeptide chain elongation.[1][4] By preventing the addition of new amino acids, protein synthesis is effectively halted.[3] Some studies suggest this action is particularly potent when a glycine codon enters the A-site, inducing ribosome stalling.[7] Furthermore, evidence indicates that this compound can actively promote the release of aminoacyl-tRNA or peptidyl-tRNA from the A-site, further disrupting the translation process.[8] This target site is not utilized by other clinically available antibiotics, highlighting the potential of this compound to circumvent existing resistance mechanisms.[2]

Caption: Mechanism of Action of this compound on the 50S Ribosomal Subunit.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA strains using the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

MIC Determination via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Pure culture of MRSA (e.g., ATCC 43300).

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or McFarland turbidity standards.

-

Incubator (35-37°C).

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of MRSA from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

-

For example, create a concentration range from 64 µg/mL down to 0.06 µg/mL across 10 wells.

-

Include a positive control well containing only the MRSA inoculum in CAMHB (no antibiotic) and a negative control well with uninoculated CAMHB.

-

-

Inoculation and Incubation:

-

Add the prepared MRSA inoculum to each well (except the negative control), bringing the final volume to 100 or 200 µL.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

-

The positive control well should show distinct turbidity, and the negative control well should remain clear.

-

Caption: Standard Experimental Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound consistently demonstrates potent in vitro activity against a range of MRSA strains, with MIC values typically in the 1-2 µg/mL range.[2][4] Its unique mechanism of action, targeting the ribosomal A-site, makes it a valuable candidate for further investigation in the fight against multidrug-resistant Gram-positive bacteria.[1][5] The standardized protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and its derivatives in preclinical research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]

- 5. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. biorxiv.org [biorxiv.org]

- 8. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ribosomal Binding Site of Bottromycin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action and ribosomal binding site of Bottromycin A2 (BotA2). BotA2 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its unique mode of action makes it a promising candidate for further drug development, as it targets a novel binding site not exploited by current clinical antibiotics, suggesting a low probability of cross-resistance.[5]

Mechanism of Action: A Paradigm Shift

For decades, it was postulated that this compound directly targeted the 50S ribosomal subunit at or near the aminoacyl-tRNA (A-site) of the peptidyl transferase center (PTC).[5] However, recent groundbreaking research has refined this model, revealing a novel and unprecedented mechanism of translation inhibition.

Current evidence demonstrates that the primary and direct target of this compound is not the ribosome itself, but rather the elongation factor Tu (EF-Tu) in a specific context.[2] BotA2 selectively binds to the ternary complex of EF-Tu, GTP, and glycyl-tRNA (Gly-tRNAGly).[2] This interaction traps the entire complex on the ribosome after it has delivered the Gly-tRNAGly to an A-site containing a glycine codon.[2][3]

The antibiotic stabilizes the EF-Tu/Gly-tRNAGly complex in a pre-accommodation state (often referred to as the A/T state), where the anticodon of the tRNA is engaged with the mRNA codon, but the acceptor stem is prevented from fully entering the PTC.[2][3] This immobilization of the ternary complex physically obstructs the progression of the ribosome, leading to a stall in protein synthesis.[1][6] This mechanism is distinct from other EF-Tu targeting antibiotics, which typically act in a tRNA-agnostic manner.[2] The key finding that point mutations in the EF-Tu gene confer high-level resistance to BotA2 confirms that EF-Tu is the essential target.[2]

The specificity for glycine is attributed to the molecular structure of BotA2. The β-methyl-phenylalanine residue of the antibiotic engages in extensive CH-π stacking interactions with the glycine moiety at the 3'-end of the charged tRNA. This interaction provides a clear structural basis for the context-specific stalling observed at glycine codons.

Quantitative Data on Biological Activity

While direct binding affinities (Kd) of this compound to its target complex are not yet published, its potent biological activity has been quantified through various assays. The following tables summarize the key inhibitory concentrations.

| Assay Type | System | Parameter | Value | Reference |

| In Vitro Translation | E. coli S30 Extract | IC50 | 1.0 ± 0.1 µM | [1] |

| Table 1: In Vitro Inhibitory Concentration of this compound. |

| Organism | Strain Type | Parameter | Value (µg/mL) | Value (µM) | Reference |

| Staphylococcus aureus | MRSA | MIC | 1.0 | ~1.2 | [7] |

| Enterococcus | VRE | MIC | 0.5 | ~0.6 | [7] |

| Mycoplasma gallisepticum | - | MIC | 0.001 - 0.01 | - | [7] |

| Table 2: Minimum Inhibitory Concentrations (MIC) of this compound. |

Key Experimental Protocols

The elucidation of this compound's mechanism has relied on a combination of biochemical and biophysical techniques. The methodologies for the pivotal experiments are detailed below.

Toe-printing (Primer Extension Inhibition) Assay

This assay is used to identify the precise location of ribosome stalling on an mRNA transcript with nucleotide resolution.

Principle: A DNA primer is annealed to an mRNA molecule downstream of the region of interest. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters a stalled ribosome, it is blocked, leading to the premature termination of the cDNA product. The length of this truncated product, or "toeprint," precisely maps the position of the ribosome on the mRNA.[8][9][10]

Detailed Methodology:

-

Reaction Assembly: In an RNase-free environment, a reaction mixture is prepared containing the specific mRNA template, a 32P- or fluorescently-labeled DNA primer, deoxynucleotide triphosphates (dNTPs), and a suitable reaction buffer.

-

Complex Formation: Purified 70S ribosomes, initiator tRNA (tRNAfMet), and the antibiotic (this compound) are added to the mixture. The reaction is incubated to allow the formation of translation complexes and subsequent stalling.

-

Primer Extension: Reverse transcriptase (e.g., AMV or SuperScript) is added to the reaction, and the mixture is incubated at 37°C to allow for cDNA synthesis.

-

Termination and Purification: The reaction is stopped by the addition of a stop solution (containing formamide and EDTA). The cDNA products are then purified, typically by phenol-chloroform extraction and ethanol precipitation.

-

Analysis: The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder generated from the same mRNA template and primer. The appearance of a specific band (the toeprint) in the presence of this compound, corresponding to a glycine codon in the A-site, indicates the site of ribosome stalling.[3][6]

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on overall protein synthesis using a cell-free system.

Principle: An E. coli S30 cell-free extract, which contains all the necessary machinery for transcription and translation (ribosomes, tRNAs, factors), is programmed with a template DNA or mRNA encoding a reporter protein (e.g., Firefly Luciferase).[11][12] The activity of the synthesized reporter protein is measured, and the reduction in activity in the presence of an inhibitor is used to calculate its inhibitory concentration (e.g., IC50).

Detailed Methodology:

-

Extract Preparation: An E. coli S30 extract is prepared from a logarithmically growing culture of E. coli.[13][14]

-

Reaction Setup: The in vitro translation reaction is assembled in a microplate format. Each well contains the S30 extract, an amino acid mixture, an energy source (ATP, GTP, and a regenerating system), and the reporter gene template (e.g., plasmid DNA).[11]

-

Inhibitor Addition: Serial dilutions of this compound (or a control) are added to the reaction wells. A control reaction with no inhibitor is included to determine 100% activity.

-

Incubation: The reaction plate is incubated at 37°C for a set period (e.g., 1 hour) to allow for protein synthesis.

-

Quantification: Following incubation, a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting signal (e.g., chemiluminescence) is measured using a plate reader.

-

Data Analysis: The signal from each concentration of this compound is normalized to the no-inhibitor control. The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Ternary Complex Trapping Assay

This assay is designed to verify that this compound traps the EF-Tu·GTP·aa-tRNA complex on the ribosome.

Principle: Ribosomal complexes are assembled in the presence of BotA2 and then separated by size exclusion chromatography. The components of the ribosome-containing fractions are subsequently analyzed to detect the presence of EF-Tu, which would normally dissociate after GTP hydrolysis.[15]

Detailed Methodology:

-

Complex Assembly: A translation reaction is programmed with a glycine-rich mRNA. The reaction includes 70S ribosomes, a fluorescently-labeled Gly-tRNAGly, His-tagged EF-Tu, GTP, and this compound. A control reaction is run in the absence of the antibiotic.

-

Size Exclusion Chromatography: The reaction mixture is loaded onto a size exclusion column. The column separates molecules based on their hydrodynamic radius, with the large 70S ribosomal complexes eluting first.

-

Fraction Analysis: Fractions are collected and analyzed. The elution of the 70S ribosome is monitored by absorbance at 260 nm. The presence of the fluorescent Gly-tRNAGly in the 70S fraction is monitored by fluorescence detection.

-

Immunoblotting: The protein content of the 70S-containing fractions is separated by SDS-PAGE, transferred to a membrane, and probed with an anti-His antibody. The appearance of a band corresponding to the His-tagged EF-Tu specifically in the 70S fraction from the this compound-treated sample confirms that the factor was trapped on the ribosome.[15]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows related to the action of this compound.

Caption: Experimental workflow for elucidating the mechanism of this compound.

Caption: Molecular mechanism of translation inhibition by this compound.

Caption: Logical flow of this compound's context-specific action.

References

- 1. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific trapping of EF-Tu/glycyl-tRNA complex on the ribosome by bottromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 8. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 9. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Bottromycin A2: A Technical Guide to a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) with Potent Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2 is a structurally unique member of the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products.[1] First isolated from Streptomyces bottropensis in the 1950s, it has garnered renewed interest due to its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and antibacterial activity, with detailed experimental protocols and data presented for the scientific community.

Introduction

Bottromycins are a family of highly modified macrocyclic peptides characterized by a unique amidine linkage, a C-terminal thiazole, and several methylated amino acid residues.[1] Unlike the majority of RiPPs, which are synthesized with an N-terminal leader peptide, the bottromycin precursor peptide, BtmD, possesses a C-terminal "follower" peptide that is crucial for the recruitment of the biosynthetic machinery.[3][4] The final mature this compound molecule is an octapeptide derived from the N-terminus of the precursor peptide after extensive post-translational modifications.[5] Its antibacterial activity stems from its ability to inhibit protein synthesis by binding to the A-site of the 50S ribosomal subunit, a mode of action that is distinct from many clinically used antibiotics.[1][6]

Antibacterial Activity of Bottromycins

This compound and its analogs exhibit potent antibacterial activity against a range of Gram-positive bacteria and mycoplasma.[7] The minimum inhibitory concentrations (MICs) of bottromycins A2, B2, and C2 against various bacterial strains are summarized below.

| Strain | This compound MIC (µg/mL) | Bottromycin B2 MIC (µg/mL) | Bottromycin C2 MIC (µg/mL) |

| S. aureus FDA209P | 1 | - | - |

| S. aureus Smith | 1 | - | - |

| MRSA HH-1 | 1 | - | - |

| MRSA 92-1191 | 2 | - | - |

| VRE NCTC12201 | 1 | - | - |

| VRE NCTC12203 | 0.5 | - | - |

| Mycoplasma | 0.001–0.01 | - | - |

| Xanthomonas oryzae pv. oryzae KACC 10331 | - | - | - |

| Data compiled from Funakoshi Co., Ltd. and Natural Product Reports.[1][8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cascade of post-translational modifications orchestrated by enzymes encoded in the bottromycin biosynthetic gene cluster (btm).[9] The pathway begins with the ribosomal synthesis of the precursor peptide, BtmD, which consists of an N-terminal core peptide and a C-terminal follower peptide.[3][4]

The key steps in the biosynthetic pathway are:

-

N-terminal Methionine Cleavage: The pathway is initiated by the removal of the N-terminal methionine from the precursor peptide by the aminopeptidase BotP.[10]

-

Radical SAM Methylation: A series of radical SAM methyltransferases (BotRMT1, BotRMT2, BotRMT3) catalyze the β-methylation of specific amino acid residues within the core peptide.[10][11]

-

Thiazoline Formation: The YcaO-domain protein BotC facilitates the ATP-dependent cyclodehydration of the C-terminal cysteine residue to form a thiazoline ring.[10]

-

Macrolactamidine Formation: In a key step, the divergent YcaO enzyme BotCD, in conjunction with a partner protein, catalyzes the formation of the characteristic macrocyclic amidine linkage.[5][10]

-

Follower Peptide Cleavage: The thiazoline-specific amidohydrolase, BotAH, then removes the C-terminal follower peptide.[10]

-

Aspartate Epimerization: The enzyme BotH, an atypical α/β-hydrolase, catalyzes the epimerization of L-aspartate to D-aspartate.[10]

-

Oxidative Decarboxylation: The cytochrome P450 enzyme, BotCYP, is responsible for the oxidative decarboxylation of the thiazoline ring to a thiazole.[10]

-

O-Methylation: The final step involves the O-methylation of the D-aspartate residue by the O-methyltransferase BotOMT.[10]

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Early studies indicated that it interferes with the binding of aminoacyl-tRNA to the ribosomal A-site.[4][12] More recent and detailed investigations using high-throughput toe-printing combined with deep sequencing have revealed a unique and context-specific mechanism of action.[3]

The key events in the mechanism of action are:

-

Ribosome Binding: this compound binds to the 50S ribosomal subunit.

-

Codon-Specific Stalling: The antibiotic induces ribosome stalling, but this effect is highly specific to when a glycine codon is present in the A-site.[3]

-

Ternary Complex Arrest: this compound traps the ternary complex of EF-Tu, GTP, and Gly-tRNAGly on the ribosome.[3]

-

Inhibition of Accommodation: This trapping prevents the full accommodation of the Gly-tRNAGly into the peptidyl transferase center.[3]

-

Peptide Bond Formation Blockade: As a result, peptide bond formation is completely inhibited, leading to the cessation of protein synthesis.[3]

Experimental Protocols

Heterologous Expression and Purification of Bottromycin Biosynthetic Enzymes

This protocol is adapted from the methods described for the in vitro reconstitution of YcaO proteins from the bottromycin biosynthetic pathway.[13]

-

Gene Cloning: The genes encoding the bottromycin biosynthetic enzymes (e.g., bmbD, bmbE) are cloned into an appropriate expression vector, such as one that provides an N-terminal maltose-binding protein (MBP) fusion tag for enhanced solubility and purification.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 16-20°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an amylose resin column pre-equilibrated with lysis buffer. The column is washed extensively with wash buffer (lysis buffer with a lower concentration of NaCl, e.g., 150 mM). The MBP-fusion protein is eluted with elution buffer (wash buffer containing 10 mM maltose).

-

Tag Cleavage and Further Purification (Optional): If required, the MBP tag can be cleaved by incubation with a specific protease (e.g., TEV protease). The cleaved protein can be further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

In Vitro Reconstitution of Bottromycin Biosynthesis

This protocol describes a general workflow for the in vitro reconstitution of enzymatic steps in the bottromycin biosynthetic pathway.[13]

-

Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains a suitable buffer (e.g., 50 mM HEPES pH 7.5), ATP, MgCl2, the purified biosynthetic enzyme(s), and the substrate peptide (e.g., the precursor peptide or a synthetic analog).

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: The reaction is quenched by the addition of an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., formic acid).

-

Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) coupled to mass spectrometry (LC-MS) to identify and quantify the modified peptide products.

Toe-Printing Analysis of Ribosome Stalling

This protocol is a generalized method based on descriptions of toe-printing analysis used to study the mechanism of action of ribosome-targeting antibiotics.[3][14]

-

In Vitro Transcription-Translation: A cell-free transcription-translation system (e.g., PURExpress) is used. A linear DNA template encoding a specific mRNA of interest is added to the reaction mixture.

-

Antibiotic Addition: The antibiotic being tested (e.g., this compound) is added to the reaction at a desired concentration. A control reaction without the antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur, leading to ribosome stalling at specific sites in the presence of the antibiotic.

-

Primer Annealing and Reverse Transcription: A fluorescently or radioactively labeled DNA primer, complementary to a sequence downstream of the region of interest on the mRNA, is added to the reaction. The mixture is incubated to allow the primer to anneal to the mRNA within the translating ribosomes. Reverse transcriptase and dNTPs are then added, and the reaction is incubated to allow for the synthesis of cDNA. The reverse transcriptase will stop when it encounters the stalled ribosome.

-

Analysis of cDNA Products: The cDNA products are purified and analyzed by denaturing polyacrylamide gel electrophoresis. The length of the cDNA fragments indicates the position of the stalled ribosomes on the mRNA. Dideoxy sequencing lanes are run alongside the samples to precisely map the stall sites.

Conclusion

This compound stands out as a promising lead compound for the development of new antibiotics due to its potent activity against clinically relevant drug-resistant bacteria and its unique mechanism of action. Further research into its biosynthesis will not only provide a deeper understanding of the enzymatic machinery involved in the production of such complex natural products but may also open up avenues for the biosynthetic engineering of novel bottromycin analogs with improved pharmacokinetic properties and enhanced efficacy. The detailed study of its interaction with the bacterial ribosome provides a valuable blueprint for the rational design of new protein synthesis inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to contribute to the exciting field of bottromycin research and development.

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. Structure and Biosynthesis of the Antibiotic Bottromycin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. koyauniversity.org [koyauniversity.org]

- 7. Dissecting Bottromycin Biosynthesis Using Comparative Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Synthetic biotechnology to study and engineer ribosomal bottromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro biosynthetic studies of bottromycin expand the enzymatic capabilities of the YcaO superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Historical Perspective on the Early Research of Bottromycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycins are a unique class of macrocyclic peptide antibiotics first discovered in 1957 from the fermentation broth of Streptomyces bottropensis.[1][2] These ribosomally synthesized and post-translationally modified peptides (RiPPs) have garnered renewed interest due to their potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] Their novel mechanism of action, which targets the aminoacyl-tRNA binding site (A-site) of the 50S ribosome, represents an underexploited target in the fight against antimicrobial resistance.[3][5] This technical guide delves into the early research and historical perspective of bottromycins, providing a detailed overview of their discovery, initial characterization, and the foundational studies that paved the way for our current understanding.

Discovery and Initial Characterization

In the late 1950s, researchers at Wakamoto Pharmaceutical Co., Ltd. isolated a new antibiotic substance from Streptomyces bottropensis.[2] The initial studies focused on the isolation, purification, and preliminary characterization of this compound, which they named bottromycin. Early work by Nakamura and colleagues in 1965 led to the isolation and characterization of bottromycins A and B.[6] The initial structural studies relied on traditional methods of chemical degradation and analysis, which, while groundbreaking for their time, led to several incorrect structure proposals over the subsequent decades.[1][7] It wasn't until much later, with the advent of advanced analytical techniques like NMR spectroscopy, that the correct cyclic iminopeptide structure with a unique macrocyclic amidine linkage was confirmed.[1]

Early Insights into the Mechanism of Action

Nearly two decades after its discovery, the mechanism of action of bottromycin was elucidated.[1] Studies by Tanaka and colleagues demonstrated that bottromycin A2 inhibits protein synthesis.[3] Their in vitro and in vivo experiments revealed that bottromycin blocks the binding of aminoacyl-tRNA to the A-site of the 50S ribosomal subunit.[1][3] This action results in the premature release of aminoacyl-tRNA from the ribosome, thereby terminating protein synthesis.[1][8] This mechanism is distinct from other ribosome-targeting antibiotics like tetracyclines, which also target the A-site but on the 30S subunit and do not cause the release of bound tRNA.[3]

Pioneering Studies on Biosynthesis

The biosynthetic origins of bottromycins remained a puzzle for many years.[3] Early isotope labeling experiments by Arigoni and colleagues provided the first clues, showing that the various methyl groups in the structure were derived from methionine.[3] These elegant studies also demonstrated that the β-methylated valine and phenylalanine residues originated from their respective L-amino acid precursors.[3] However, it was not definitively known whether bottromycins were produced via non-ribosomal peptide synthetase (NRPS) machinery or through the ribosomal synthesis and post-translational modification of a precursor peptide.[1] It took until 2012 for multiple research groups to independently confirm that bottromycins are indeed RiPPs.[1]

Quantitative Data: Antimicrobial Spectrum of Bottromycin

The following table summarizes the minimum inhibitory concentrations (MICs) of bottromycin against various microorganisms as reported in early studies. This data highlights the potent activity of bottromycins, particularly against Gram-positive bacteria and mycoplasma.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.4 | [3] |

| Vancomycin-resistant Enterococci (VRE) | 0.8 | [3] |

| Mycoplasma gallisepticum | 0.1 | [9] |

| Xanthomonas oryzae pv. oryzae | 1.6 | [10] |

Experimental Protocols from Early Research

The following sections detail the methodologies used in the foundational studies on bottromycins.

Fermentation and Isolation of Bottromycins

The production of bottromycins was achieved through large-scale fermentation of Streptomyces bottropensis. A typical protocol from the early literature is as follows:

-

Inoculum Preparation: A seed culture of S. bottropensis was prepared by inoculating a suitable liquid medium (e.g., glucose-yeast extract-malt extract) and incubating for 48 hours at 30°C with shaking.[2]

-

Production Medium: A production medium consisting of glucose, soluble starch, yeast extract, soy flour, NaCl, and CaCO3 was used for large-scale fermentation.[2]

-

Fermentation: The production medium was inoculated with the seed culture and incubated for 72 hours at 30°C with aeration and agitation.[2]

-

Extraction: The fermentation broth was harvested, and the culture filtrate was extracted with an organic solvent such as ethyl acetate at an acidic pH.[2]

-

Purification: The crude extract was then subjected to a series of chromatographic steps, including silica gel and alumina column chromatography, to yield purified bottromycin.[6]

In Vitro Protein Synthesis Inhibition Assay

The following protocol outlines the in vitro assay used to determine the effect of bottromycin on protein synthesis:

-

Preparation of Ribosomes and Supernatant: Ribosomes and the S-100 supernatant fraction were prepared from E. coli cells.

-

Reaction Mixture: The reaction mixture contained ribosomes, S-100 fraction, messenger RNA (such as poly(U) or MS2 phage RNA), aminoacyl-tRNAs (e.g., [14C]-phenylalanyl-tRNA), GTP, and a buffer system.[8]

-

Incubation: this compound was added to the reaction mixture at various concentrations, and the mixture was incubated at 37°C.[8]

-

Measurement of Protein Synthesis: The incorporation of radiolabeled amino acids into polypeptides was measured by trichloroacetic acid (TCA) precipitation and scintillation counting.[8]

-

Analysis: The percentage of inhibition of protein synthesis was calculated by comparing the radioactivity in the bottromycin-treated samples to that in the untreated control.

Visualizations of Early Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows from the early research on bottromycins.

Caption: A timeline of the key milestones in the structural elucidation of bottromycin.

Caption: The proposed mechanism of action of bottromycin from early studies.

Caption: A simplified workflow of the early isotope labeling experiments.

Conclusion

The early research on bottromycins laid a critical foundation for our current understanding of this important class of antibiotics. Despite the technical limitations of the era, the pioneering work on their discovery, mechanism of action, and biosynthesis provided invaluable insights that continue to guide modern drug discovery and development efforts. The unique structure and mode of action of bottromycins make them a compelling scaffold for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. Bottromycin - Wikipedia [en.wikipedia.org]

- 2. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]